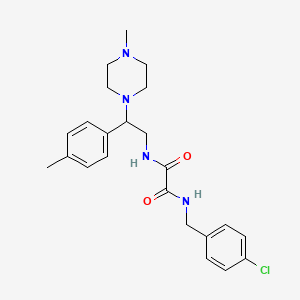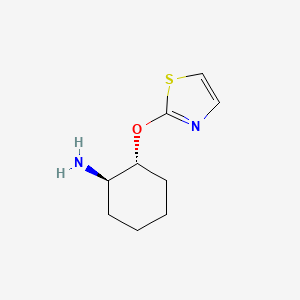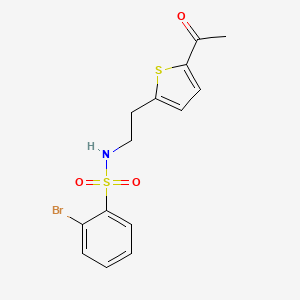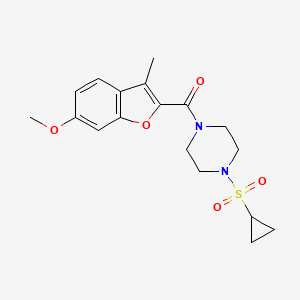
2-Chloro-3-hydroxy-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-hydroxy-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C13H14ClNO4S . It is a structurally diverse pyridinium salt, which are quite familiar structures in many natural products and bioactive pharmaceuticals .
Synthesis Analysis
The synthesis of pyridinium salts involves a wide range of research topics . A general mechanism for the synthesis of benzene derivatives involves electrophilic aromatic substitution . In the first step, the electron in the pi bond attacks the electrophile, forming an arenium ion. In the second step, a base attacks the hydrogen, causing the electron in the C-H bond to form a C-C double bond and aromaticity is reformed .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-hydroxy-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate is based on its molecular formula C13H14ClNO4S . The exact structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Pyridinium salts, including 2-Chloro-3-hydroxy-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate, have been highlighted in terms of their synthetic routes and reactivity . They can undergo a variety of chemical reactions, including electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-3-hydroxy-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate, such as its melting point, boiling point, density, and toxicity information, can be found in chemical databases .Propiedades
IUPAC Name |
2-chloro-1-methylpyridin-1-ium-3-ol;4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6H6ClNO/c1-6-2-4-7(5-3-6)11(8,9)10;1-8-4-2-3-5(9)6(8)7/h2-5H,1H3,(H,8,9,10);2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIJCDZAEGSYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC(=C1Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2965457.png)

![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-4-yl)methanone](/img/structure/B2965462.png)


![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2965467.png)

![4-(3-methylphenoxy)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]butan-1-one](/img/structure/B2965469.png)
![2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide](/img/structure/B2965470.png)

![2-[[4-(Trifluoromethyl)phenyl]methyl]pyrazol-3-amine](/img/structure/B2965474.png)

